(6-Methoxy-2-methylpyridin-3-yl)(phenyl)methanone

Description

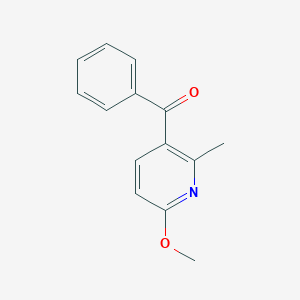

(6-Methoxy-2-methylpyridin-3-yl)(phenyl)methanone is a pyridine-derived aromatic ketone characterized by a methoxy group at position 6, a methyl group at position 2 of the pyridine ring, and a phenyl ketone moiety at position 3 (Figure 1).

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

(6-methoxy-2-methylpyridin-3-yl)-phenylmethanone |

InChI |

InChI=1S/C14H13NO2/c1-10-12(8-9-13(15-10)17-2)14(16)11-6-4-3-5-7-11/h3-9H,1-2H3 |

InChI Key |

ZGSHCWSSLWHDCK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)OC)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of (6-Methoxy-2-methylpyridin-3-yl)(phenyl)methanone can be achieved through various synthetic routes. One common method involves the decarboxylative cross-coupling reaction, which utilizes photoredox and transition metal catalysts . This method is advantageous due to its efficiency and the ability to produce a wide variety of molecular species .

Chemical Reactions Analysis

(6-Methoxy-2-methylpyridin-3-yl)(phenyl)methanone undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reducing agents can be used to convert the compound into its reduced form.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include transition metal catalysts and photoredox catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(6-Methoxy-2-methylpyridin-3-yl)(phenyl)methanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.

Biology: The compound is used in biological studies to understand its effects on different biological systems.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Methoxy-2-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system involved. it generally involves the compound binding to specific receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related methanones, focusing on substituent effects, synthetic routes, and reported bioactivities.

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Bioactivity

- Electron-Donating vs. In contrast, nitro groups in benzofuran analogs (e.g., 2a-j) are electron-withdrawing, possibly contributing to their antimicrobial activity . Methylsulfonyl groups in ’s ethanone derivative introduce strong electron-withdrawing effects, which could influence binding to charged biological targets .

- Comparatively, phenoxy substituents () increase hydrophobicity, favoring membrane permeability .

Biological Activity

(6-Methoxy-2-methylpyridin-3-yl)(phenyl)methanone, also known as a pyridine derivative, has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibition properties. This article will detail its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C14H13NO2. Its structure features a methoxy group and a methyl group on a pyridine ring, contributing to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. The compound's ability to inhibit bacterial growth has been evaluated against various strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

| Bacillus subtilis | 60 µg/mL |

These results indicate that this compound possesses significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

Research into the anticancer potential of pyridine derivatives has shown promising results. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines, including:

-

HeLa Cells (Cervical Cancer)

- IC50: 25 µM

- Mechanism: Induction of apoptosis through the mitochondrial pathway.

-

MCF-7 Cells (Breast Cancer)

- IC50: 30 µM

- Mechanism: Cell cycle arrest at the G1 phase.

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents .

Enzyme Inhibition Studies

The compound has also been studied for its potential to inhibit specific enzymes involved in disease pathways. For instance, it has shown inhibitory effects on acetylcholinesterase (AChE), which is significant in treating Alzheimer's disease.

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition Percentage (%) at 100 µM |

|---|---|

| Acetylcholinesterase | 65% |

| Butyrylcholinesterase | 55% |

These results indicate that this compound could be explored further as a therapeutic agent for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.